An In-depth Technical Guide to 2,5-Difluorophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2,5-Difluorophenylhydrazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry and the Role of 2,5-Difluorophenylhydrazine Hydrochloride
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the vast array of fluorinated building blocks, 2,5-Difluorophenylhydrazine hydrochloride (CAS Number: 175135-73-6 ) has garnered significant attention as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with therapeutic potential.
This technical guide provides a comprehensive overview of 2,5-Difluorophenylhydrazine hydrochloride, from its fundamental properties and synthesis to its practical applications in the construction of biologically active molecules. As a Senior Application Scientist, the aim of this document is to not only present established protocols but also to offer insights into the rationale behind experimental choices, empowering researchers to effectively utilize this valuable reagent in their drug discovery endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.
| Property | Value | Source |
| CAS Number | 175135-73-6 | [2] |
| Molecular Formula | C₆H₇ClF₂N₂ | [2] |
| Molecular Weight | 180.58 g/mol | [2] |
| Appearance | Off-white to light brown crystalline powder | General supplier information |
| Solubility | Soluble in water, methanol, and DMSO | General supplier information |
Spectroscopic Characterization:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine coupling. The NH and NH₂ protons of the hydrazine moiety would appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit signals for the six aromatic carbons. The carbon atoms directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), while other carbons in the ring will display smaller two- and three-bond couplings (²JCF and ³JCF).
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a crucial tool for confirming the identity and purity of this compound. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, each likely appearing as a doublet of doublets due to coupling with each other and with neighboring protons.
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the hydrazine group (typically in the range of 3200-3400 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the free base (C₆H₆F₂N₂) and characteristic fragmentation patterns.
Synthesis of 2,5-Difluorophenylhydrazine Hydrochloride: A Validated Protocol
The synthesis of 2,5-Difluorophenylhydrazine hydrochloride typically follows a well-established two-step sequence starting from 2,5-difluoroaniline: 1) diazotization of the aniline to form a diazonium salt, followed by 2) reduction of the diazonium salt to the corresponding hydrazine. The following protocol is a representative procedure adapted from established methods for the synthesis of phenylhydrazine hydrochlorides.[3][4]
Figure 1: A schematic workflow for the synthesis of 2,5-Difluorophenylhydrazine hydrochloride.
Experimental Protocol:
Materials:
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2,5-Difluoroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Stannous Chloride Dihydrate (SnCl₂·2H₂O)
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Deionized Water
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Ice
Step-by-Step Methodology:
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Preparation of the Diazonium Salt Solution:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-difluoroaniline (1.0 eq).
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add concentrated hydrochloric acid (3.0-3.5 eq) while maintaining the temperature below 5 °C.
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Prepare a solution of sodium nitrite (1.05-1.1 eq) in deionized water.
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Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.
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Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
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Reduction of the Diazonium Salt:
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In a separate large beaker, prepare a solution of stannous chloride dihydrate (2.5-3.0 eq) in concentrated hydrochloric acid.
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Cool this solution in an ice bath.
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Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. A precipitate of 2,5-difluorophenylhydrazine hydrochloride should form.
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Isolation and Purification:
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Collect the precipitate by vacuum filtration.
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Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent such as ethanol or diethyl ether to remove any unreacted starting material and byproducts.
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Dry the product under vacuum to yield 2,5-Difluorophenylhydrazine hydrochloride as a solid.
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For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.
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Self-Validation and Causality:
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Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
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Stoichiometry of Acid: An excess of hydrochloric acid is necessary to ensure complete formation of the aniline hydrochloride and to maintain an acidic environment that stabilizes the diazonium salt.
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Slow Addition of Nitrite: Dropwise addition of sodium nitrite prevents localized overheating and the formation of unwanted side products.
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Choice of Reducing Agent: Stannous chloride is an effective and commonly used reducing agent for diazonium salts in a laboratory setting.
Applications in Drug Discovery: A Gateway to Bioactive Heterocycles
2,5-Difluorophenylhydrazine hydrochloride is a key intermediate in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. The presence of the two fluorine atoms can significantly enhance the biological activity and pharmacokinetic profile of the resulting molecules.
1. Synthesis of Fluorinated Indoles via Fischer Indole Synthesis:
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a core structure in numerous pharmaceuticals. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Figure 2: Generalized scheme of the Fischer Indole Synthesis using 2,5-Difluorophenylhydrazine.
The resulting fluorinated indoles can serve as precursors for a variety of therapeutic agents, including kinase inhibitors, antivirals, and central nervous system drugs. The fluorine substituents can modulate the electron density of the indole ring, influencing its reactivity and its ability to participate in crucial binding interactions with biological targets.
2. Precursor for Pyrazole and Pyrazolone Synthesis:
Phenylhydrazines are also fundamental building blocks for the synthesis of pyrazoles and pyrazolones, five-membered heterocyclic rings containing two adjacent nitrogen atoms. These scaffolds are found in a wide range of clinically used drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and antimicrobials. The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a related synthon.
The incorporation of the 2,5-difluorophenyl moiety can lead to novel pyrazole derivatives with enhanced potency and selectivity. For instance, fluorinated pyrazoles have been investigated as inhibitors of various kinases, leveraging the ability of fluorine to form favorable interactions within the ATP-binding pocket of these enzymes.
Potential Biological Targets of Derived Molecules:
While specific drug candidates derived directly from 2,5-Difluorophenylhydrazine hydrochloride are not extensively documented in publicly available literature, the classes of compounds it can generate are known to target a wide range of biological entities, including:
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Protein Kinases: Many kinase inhibitors incorporate indole or pyrazole cores. The fluorine atoms can enhance binding to the kinase hinge region or other key residues.
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G-Protein Coupled Receptors (GPCRs): Fluorinated heterocyclic compounds are often explored as ligands for various GPCRs involved in a multitude of physiological processes.
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Enzymes: The unique electronic properties of the difluorophenyl group can be exploited to design potent and selective enzyme inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,5-Difluorophenylhydrazine hydrochloride.
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Hazard Identification: This compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,5-Difluorophenylhydrazine hydrochloride, with its CAS number 175135-73-6, stands as a strategically important building block in the arsenal of medicinal chemists. Its difluorinated phenyl ring offers a unique combination of electronic and steric properties that can be harnessed to fine-tune the biological activity and pharmacokinetic profiles of drug candidates. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying scientific principles and practical considerations. By understanding and applying the knowledge presented herein, researchers can effectively leverage this versatile reagent to accelerate the discovery and development of novel therapeutics.
References
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Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved from [Link][3]
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Google Patents. (n.d.). CN105348140A - Synthetic method of phenylhydrazine hydrochloride. Retrieved from [4]
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PrepChem. (n.d.). Synthesis of 2,5-difluoroaniline. Retrieved from [Link][5]
